molecular formula C14H13N B13111441 3,4-Dimethyl-9H-carbazole CAS No. 18992-72-8

3,4-Dimethyl-9H-carbazole

Cat. No.: B13111441
CAS No.: 18992-72-8
M. Wt: 195.26 g/mol
InChI Key: YRPIUJAIESGWRN-UHFFFAOYSA-N
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Description

3,4-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-9H-carbazole typically involves the functionalization of carbazole at the 3 and 4 positions. One common method is the Friedel-Crafts alkylation, where carbazole is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbazole-3,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to this compound-1,2-dihydro derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Carbazole-3,4-dione.

    Reduction: this compound-1,2-dihydro derivatives.

    Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

3,4-Dimethyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. It can inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions contribute to its potential therapeutic effects in treating inflammatory diseases and cancer.

Comparison with Similar Compounds

    3,6-Dimethyl-9H-carbazole: Similar in structure but with methyl groups at the 3 and 6 positions.

    2,7-Dimethyl-9H-carbazole: Methyl groups at the 2 and 7 positions.

    9H-Carbazole: The parent compound without any methyl substitutions.

Uniqueness: The presence of methyl groups at the 3 and 4 positions enhances its stability and makes it a valuable compound for various industrial and research applications .

Properties

CAS No.

18992-72-8

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

3,4-dimethyl-9H-carbazole

InChI

InChI=1S/C14H13N/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8,15H,1-2H3

InChI Key

YRPIUJAIESGWRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC3=CC=CC=C32)C

Origin of Product

United States

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